![molecular formula C6H5NO3S2 B2624952 2,3-Dihydro-3-oxo-4H-thieno[3,2-b]-1,4-thiazine 1,1-dioxide CAS No. 214692-07-6](/img/structure/B2624952.png)
2,3-Dihydro-3-oxo-4H-thieno[3,2-b]-1,4-thiazine 1,1-dioxide
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Overview
Description
2,3-Dihydro-3-oxo-4H-thieno[3,4-e][1,2,4]thiadiazine 1,1-dioxides are a novel series of compounds that have been synthesized and evaluated for their effects on the rat cardiovascular system . They are part of the larger family of 1,2,4-benzothiadiazine-1,1-dioxides, which have been reported to have various biological activities such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .
Synthesis Analysis
The compounds were synthesized via Curtius rearrangement of appropriate sulfamoylacylazides, which were prepared from known starting materials . This synthesis process was developed by Arranz et al .Molecular Structure Analysis
The molecular structure of 2,3-Dihydro-3-oxo-4H-thieno[3,4-e][1,2,4]thiadiazine 1,1-dioxides is part of the larger family of thiadiazine structures, which have the molecular formula C3H4N2S .Chemical Reactions Analysis
In isolated rat portal vein, these thienothiadiazines inhibited the spontaneous motility produced by KCl (20 mM). They also exhibited inhibitory effects when the cell membrane was depolarized by an increased extracellular KCl concentration (80 mM) .Scientific Research Applications
Antimicrobial Activity
These compounds have been reported to exhibit antimicrobial activity . This makes them potentially useful in the development of new antimicrobial drugs.
Antiviral Activity
They also show antiviral properties . This suggests that they could be used in the treatment of various viral infections.
Antihypertensive Activity
These compounds have been found to have antihypertensive effects . They could therefore be used in the management of high blood pressure.
Antidiabetic Activity
They have been reported to exhibit antidiabetic activity . This suggests potential use in the treatment of diabetes.
Anticancer Activity
These compounds have shown anticancer properties . This indicates potential use in cancer therapy.
KATP Channel Activators
They have been identified as KATP channel activators . This suggests potential use in the treatment of diseases related to the malfunction of these channels.
AMPA Receptor Modulators
These compounds have been reported to act as AMPA receptor modulators . This suggests potential use in the treatment of neurological disorders related to AMPA receptors.
Voltage-Dependent Calcium Channel Blockers
They have been evaluated as voltage-dependent calcium channel blockers . This suggests potential use in the treatment of diseases related to the malfunction of these channels.
Mechanism of Action
Target of Action
The primary target of 2,3-Dihydro-3-oxo-4H-thieno[3,2-b]-1,4-thiazine 1,1-dioxide is the voltage-dependent calcium channels present in vascular smooth muscle cells . These channels play a crucial role in regulating the contraction and relaxation of vascular smooth muscle cells, which in turn affects blood pressure .
Mode of Action
2,3-Dihydro-3-oxo-4H-thieno[3,2-b]-1,4-thiazine 1,1-dioxide interacts with its targets by inhibiting the spontaneous motility produced by KCl (20 mM) in isolated rat portal vein, similar to the action of verapamil and diazoxide . Furthermore, this compound exhibits inhibitory effects when the cell membrane is depolarized by an increased extracellular KCl concentration (80 mM) .
Biochemical Pathways
The compound affects the calcium signaling pathway by selectively inhibiting KCl (80 mM)-induced 45Ca (2+) uptake in vascular tissue . This inhibition leads to a decrease in intracellular calcium concentration, which in turn causes relaxation of the vascular smooth muscle cells and a decrease in blood pressure .
Pharmacokinetics
It is known that the compound’s cardiovascular effects are observed upon acute administration in anaesthetized normotensive rats .
Future Directions
properties
IUPAC Name |
1,1-dioxo-4H-thieno[3,2-b][1,4]thiazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3S2/c8-5-3-12(9,10)4-1-2-11-6(4)7-5/h1-2H,3H2,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISVLQJUKYOVFKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(S1(=O)=O)C=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-3-oxo-4H-thieno[3,2-b]-1,4-thiazine 1,1-dioxide |
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